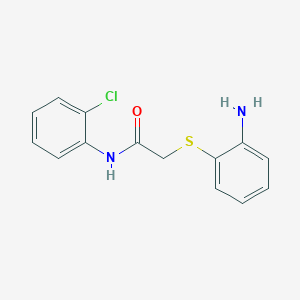

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

Descripción general

Descripción

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is an organic compound that features a sulfanyl group attached to an amino-substituted phenyl ring and an acetamide moiety linked to a chloro-substituted phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide typically involves the following steps:

Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-aminothiophenol with an appropriate halogenated acetamide derivative under basic conditions to form the sulfanyl intermediate.

Coupling Reaction: The intermediate is then coupled with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique molecular structure, which includes an amino group, a sulfanyl group, and a chloro-substituted phenyl group, contributes to its diverse applications. This article explores its synthesis, biological activities, and potential therapeutic uses.

Biological Activities

Research indicates that compounds like this compound exhibit potential biological activities that could be harnessed for therapeutic purposes. Its mechanism of action may involve interactions with biological targets where the amino group facilitates hydrogen bonding with biomolecules while the phenylsulfanyl group engages with hydrophobic regions within proteins or enzymes .

Therapeutic Potential

- Antiviral Activity : Compounds related to this structure have been explored for their ability to inhibit viral replication, particularly against herpes viruses such as human cytomegalovirus and herpes simplex virus . The compound's structural features may provide a basis for developing less toxic antiviral drugs that are orally bioavailable.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a role in viral replication . This suggests that this compound could be investigated further for its enzyme inhibitory properties.

- Antimicrobial Properties : The compound’s potential antimicrobial activity is also noteworthy, as some derivatives have demonstrated significant inhibition against various microorganisms .

Case Studies and Research Findings

Several studies have documented the applications of compounds similar to this compound:

- Study on Antiviral Efficacy : A study highlighted the effectiveness of phenyl thioureas in treating diseases mediated by herpes viruses. The results indicated that structural modifications could enhance antiviral potency while reducing toxicity .

- Enzyme Inhibition Research : Research has shown that modifications of acetamides can lead to effective inhibitors of IMPDH, with implications for treating viral infections .

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and amino groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Amino-phenylsulfanyl)-N-(2-bromo-phenyl)-acetamide: Similar structure but with a bromo group instead of a chloro group.

2-(2-Amino-phenylsulfanyl)-N-(2-fluoro-phenyl)-acetamide: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is unique due to the presence of both the sulfanyl and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The chloro group, in particular, can participate in specific interactions that are not possible with other halogens.

Actividad Biológica

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is an organic compound with the molecular formula C14H13ClN2OS. This compound features an acetamide functional group, an amino group, and a phenylsulfanyl moiety, which contribute to its potential biological activities. Recent studies have indicated its promise in medicinal chemistry, particularly for antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group interacts with hydrophobic regions. This dual interaction mechanism enhances the compound's ability to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the amino and sulfanyl groups is believed to enhance their efficacy against a range of microbial pathogens. Studies have shown that modifications in the structure can lead to increased activity against resistant strains.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis (programmed cell death) in cancer cells. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer) cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 11 | Induction of late apoptosis |

| MiaPaCa-2 | 10 | Cell cycle arrest in G0/G1 phase |

| HCT116 | 9 | Apoptosis and necrosis induction |

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds:

- Study on Hsp70 Inhibitors : Research focused on inhibitors that target the heat shock protein Hsp70 revealed that compounds with structural similarities to this compound could effectively inhibit cancer cell growth through a mechanism involving apoptosis induction and cell cycle arrest .

- Novel Tetracyclic Azaphenothiazines : A study on azaphenothiazines indicated that modifications in the structure led to significant pro-apoptotic activity in various cancer cell lines, reinforcing the potential of similar compounds in anticancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the phenyl rings significantly affect biological activity. For example, compounds with methoxy or hydroxy substitutions exhibited different solubility properties and varying degrees of potency against cancer cells. This suggests that optimizing substituents can enhance therapeutic efficacy.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(aminophenylsulfanyl)acetamide | Methoxy group instead of chloro | Potential anti-inflammatory activity |

| N-(2-Hydroxy-5-chlorophenyl)-thiophenylacetamide | Hydroxy group present | Distinct solubility properties |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Different methoxy substitution | Variations in torsion angles affecting biological activity |

Propiedades

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWHGWZWZUUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360710 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436094-41-6 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.